3,6,13,16-Tetraoxa-bicyclo[16.3.1]docosa-1(21),18(22),19-triene-2,7,12,17-tetraone
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Overview
Description
3,6,13,16-Tetraoxa-bicyclo[16.3.1]docosa-1(21),18(22),19-triene-2,7,12,17-tetraone is a complex organic compound with the molecular formula C18H20O8. It is characterized by its unique bicyclic structure containing multiple oxygen atoms, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,13,16-Tetraoxa-bicyclo[16.3.1]docosa-1(21),18(22),19-triene-2,7,12,17-tetraone typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,6,13,16-Tetraoxa-bicyclo[16.3.1]docosa-1(21),18(22),19-triene-2,7,12,17-tetraone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
3,6,13,16-Tetraoxa-bicyclo[16.3.1]docosa-1(21),18(22),19-triene-2,7,12,17-tetraone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,6,13,16-Tetraoxa-bicyclo[16.3.1]docosa-1(21),18(22),19-triene-2,7,12,17-tetraone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3,6,13,16-Tetraoxabicyclo[16.3.1]docosa-1(22),18,20-triene-2,7,12,17-tetrone
- 3,6,13,16-Tetraoxabicyclo[16.3.1]docosa-1(22),18,20-triene-2,7,12,17-tetrone
Uniqueness
3,6,13,16-Tetraoxa-bicyclo[1631]docosa-1(21),18(22),19-triene-2,7,12,17-tetraone is unique due to its specific bicyclic structure and the presence of multiple oxygen atoms This gives it distinct chemical properties and reactivity compared to other similar compounds
Properties
IUPAC Name |
3,6,13,16-tetraoxabicyclo[16.3.1]docosa-1(22),18,20-triene-2,7,12,17-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O8/c19-15-6-1-2-7-16(20)24-9-11-26-18(22)14-5-3-4-13(12-14)17(21)25-10-8-23-15/h3-5,12H,1-2,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHPJKHPZZUXLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCCOC(=O)C2=CC=CC(=C2)C(=O)OCCOC(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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